Home > Products > Screening Compounds P63051 > N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine
N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine - 1823183-21-6

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

Catalog Number: EVT-1723435
CAS Number: 1823183-21-6
Molecular Formula: C18H15N5S2
Molecular Weight: 365.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a synthetically derived organic compound belonging to the family of thiazolylpyrimidines. It has gained attention in scientific research primarily due to its potent inhibitory activity against Aurora kinases, specifically Aurora A and B. [] While structurally similar compounds within this family exhibit diverse biological activities such as anti-thrombotic [] and anti-fungal properties [], the specific biological applications of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine have been predominantly focused on its anti-cancer potential.

4-(2-Amino-4-methyl-1,3-thiazol-5-yl)-N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine (CYC116)

Compound Description: CYC116 is an anti-cancer drug candidate []. It has demonstrated inhibitory effects on the activation of mast cells and related allergic diseases []. Specifically, CYC116 inhibits the degranulation of mast cells, the secretion of pro-inflammatory cytokines (TNF-α and IL-6), and mast cell-mediated allergic responses in mice []. Mechanistically, it inhibits the activity of Fyn kinase in mast cells, leading to the inhibition of Syk kinase and its downstream signaling pathways [].

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

Compound Description: This compound is a derivative of the 4-(4-methyl-1,3-thiazol-5-yl)pyrimidin-2-amine scaffold []. Its crystal structure reveals two independent molecules in the asymmetric unit, with varying dihedral angles between the thiazole and pyrimidine rings []. The crystal packing is stabilized by weak intermolecular N—H⋯N and C—H⋯O interactions [].

Overview

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is a complex organic compound that belongs to a class of thiazole-containing pyrimidines. These compounds have garnered attention in medicinal chemistry due to their potential as inhibitors of various protein kinases, particularly cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in cancer progression.

Source

This compound can be synthesized through various chemical methods, as detailed in scientific literature. Notably, the synthesis and characterization of similar thiazole-pyrimidine derivatives have been documented in studies aimed at evaluating their biological activities and structural properties .

Classification

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine is classified as a thiazole derivative with a pyrimidine core. It falls under the category of small molecule inhibitors and is particularly relevant in the field of oncology due to its interactions with specific kinases.

Synthesis Analysis

Methods

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

  1. Formation of Thiazole Derivatives: Starting from 1-methylthiourea and ethyl 2-chloro-3-oxobutanoate, a thiazole intermediate is formed. This intermediate can be further modified through alkylation and other reactions to introduce various functional groups .
  2. Pyrimidine Core Construction: The thiazole derivatives are then reacted with phenylguanidines or similar compounds under microwave irradiation conditions to construct the pyrimidine structure .
  3. Final Coupling Reactions: The final step often involves coupling reactions that yield the target compound through the formation of amine bonds between the thiazole and pyrimidine components.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent choice (often DMF or DMSO), and reagent concentrations to optimize yields and minimize by-products. Analytical techniques such as NMR spectroscopy and HPLC are employed to confirm the structure and purity of the synthesized compounds .

Molecular Structure Analysis

Structure

The molecular structure of N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine can be represented as follows:

C19H21N5S2\text{C}_{19}\text{H}_{21}\text{N}_5\text{S}_2

This indicates a complex arrangement featuring two thiazole rings attached to a central pyrimidine core.

Data

Key structural data include:

  • Molecular Weight: Approximately 373.45 g/mol.
  • Melting Point: Specific melting points may vary based on synthesis methods but generally fall within a range indicative of crystalline purity.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amines and heterocycles:

  1. Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Cyclization Reactions: Under certain conditions, it may engage in cyclization to form more complex cyclic structures.

Technical Details

Reactions involving this compound often require specific catalysts or reagents to facilitate transformations while maintaining structural integrity. For example, coupling reactions may utilize coupling agents like EDC or DCC to promote amide bond formation .

Mechanism of Action

Process

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine functions primarily as an inhibitor of cyclin-dependent kinases (CDKs).

  1. Binding Affinity: It binds to the ATP-binding site of CDKs, disrupting their activity and preventing phosphorylation events critical for cell cycle progression.
  2. Biological Impact: This inhibition leads to cell cycle arrest and potential apoptosis in cancerous cells, making it a candidate for therapeutic development against tumors .

Data

Studies have shown that modifications on the thiazole or phenyl rings significantly affect binding affinity and selectivity towards different CDK isoforms .

Physical and Chemical Properties Analysis

Physical Properties

The compound typically exhibits:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant Data or Analyses

Spectroscopic analyses (NMR, IR) confirm the presence of characteristic functional groups associated with thiazoles and pyrimidines, providing insights into molecular interactions .

Applications

Scientific Uses

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyltihazol–5–yl)pyrimidin–2–amine has potential applications in:

  1. Cancer Research: As a CDK inhibitor, it is being explored for its efficacy against various cancer types.
  2. Drug Development: Its structural framework serves as a template for designing new inhibitors with improved potency and selectivity.
Introduction to N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine in Targeted Kinase Inhibition

Structural Homology to CDK9-Selective Inhibitors in Anticancer Therapeutics

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine (CAS: 1823183-21-6) belongs to a privileged class of heterocyclic compounds demonstrating significant potential in targeted cancer therapy, particularly through cyclin-dependent kinase (CDK) inhibition [1]. This bifunctional thiazolyl-pyrimidinyl amine exhibits striking homology to established CDK9 inhibitors documented in pharmaceutical research, sharing the critical 4-(thiazol-5-yl)pyrimidin-2-amine core scaffold that enables potent ATP-competitive binding. The molecular architecture features a central pyrimidine bridge connecting two thiazole pharmacophores – one substituted with a phenyl group at C2 and methyl at C4, the other bearing a methyl group at C4 and linked via the N-(thiazol-2-yl)amine functionality. This arrangement creates an extended conjugated π-system facilitating deep penetration into the hydrophobic ATP-binding pockets of kinases [6].

Comparative structural analysis reveals that the 4-methyl substituent on the phenylthiazole moiety significantly enhances selectivity for CDK9 over structurally similar kinases like CDK2. X-ray crystallographic studies of analogous compounds demonstrate that the methyl group induces a conformational shift (≈1.2 Å) in the kinase DFG motif, expanding the ATP-binding pocket to better accommodate the inhibitor [6]. The compound's molecular weight (calculated from elemental formula) falls within the optimal range for kinase inhibitor bioavailability, while the hydrogen bond donor-acceptor pattern (2 donors, 5 acceptors) facilitates critical interactions with kinase hinge region residues. These features collectively position this compound as a promising structural template for developing CDK9-selective anticancer agents, particularly against hematological malignancies where CDK9-mediated transcriptional addiction is prevalent.

Table 1: Molecular Characteristics of Key Thiazolyl-Pyrimidinyl Amines

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Core Structural Features
N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine1823183-21-6C₁₈H₁₆N₆S₂380.49Bithiazolyl-pyrimidine
(4-Methyl-thiazol-2-yl)-phenyl-amine90916-46-4C₁₀H₁₀N₂S190.27Monothiazole
4-(2-Phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine338414-61-2C₁₃H₁₀N₄S254.31Phenylthiazolyl-pyrimidine
4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine447961 (PubChem CID)C₁₄H₁₂N₆O₂S328.36Aminothiazolyl-nitrophenylpyrimidine

Role of Thiazole-Pyrimidine Hybrid Scaffolds in Kinase Selectivity and ATP-Binding Domain Targeting

ATP-Competitive Binding Mechanisms

The thiazole-pyrimidine hybrid architecture serves as a versatile molecular platform for achieving high-affinity kinase inhibition through sophisticated ATP-mimicry. Structural studies of closely related compounds demonstrate that the pyrimidine ring inserts into the adenine-binding pocket, forming dual hydrogen bonds with the kinase hinge region backbone atoms (typically via N1 and the 2-amino group) [5] [6]. Simultaneously, the 4-methyl-2-phenylthiazole moiety extends into a hydrophobic region adjacent to the ATP site, where the phenyl substituent engages in π-π stacking interactions with conserved phenylalanine residues. The methyl group at the thiazole C4 position occupies a small hydrophobic subpocket, contributing significantly to binding energy and selectivity modulation. The terminal N-(4-methylthiazol-2-yl)amine group projects towards solvent-exposed regions, allowing for structural modifications that fine-tune pharmacokinetic properties without compromising target engagement [1] [3].

Electronic and Steric Determinants of Kinase Selectivity

Kinase selectivity within the thiazole-pyrimidine inhibitor class is governed by subtle electronic perturbations and steric complementarity at specific molecular positions. Computational analyses reveal that introducing methyl groups to the thiazole rings significantly influences electron distribution across the conjugated system, enhancing affinity for CDK family kinases over structurally unrelated kinases. The compound's methyl substituents at both thiazole C4 positions create optimal van der Waals contacts within CDK9's unique glycine-rich loop conformation. Molecular dynamics simulations of analogous compounds demonstrate that the 4-methyl group on the terminal thiazole ring induces a torsional rotation (≈15-20°) that better aligns the molecule with CDK9's hinge region compared to CDK2 [4] [6].

The hydrogen-bonding capacity of the pyrimidine-2-amine moiety (particularly as a hydrogen bond donor) is essential for high-affinity binding, with replacement by other groups causing >100-fold potency reduction. Similarly, bioisosteric replacement studies indicate that the thiazole sulfur atoms contribute to binding through weak polar interactions and conformational restraint. These electronic features, combined with the scaffold's intrinsic rigidity, minimize entropic penalties upon binding – a key advantage over flexible ATP-competitive inhibitors [3].

Structure-Activity Relationship (SAR) Insights

Systematic structural variations within this chemical class have yielded critical SAR insights for kinase inhibition optimization:

  • Thiazole C4 Methylation: Introduction of a methyl group at C4 of the 2-phenylthiazole moiety enhances CDK9 selectivity over CDK2 by >80-fold in IC₅₀ values, while simultaneously improving metabolic stability by reducing cytochrome P450 oxidation at this position [6].
  • Terminal Thiazole Substitution: The N-linked 4-methylthiazol-2-yl group provides optimal selectivity profiles compared to other heterocycles (e.g., pyrazol-3-yl), attributed to its electron-rich character and steric match for solvent-accessible regions [1].
  • Phenyl Ring Positioning: The 2-phenyl configuration on thiazole creates a coplanar orientation with the pyrimidine ring (confirmed by NOE spectroscopy), maximizing π-orbital overlap and enhancing affinity. Ortho-substitution on this phenyl ring drastically reduces potency by forcing rotation out of plane [7].
  • Molecular Geometry: The nearly linear arrangement of thiazole-pyrimidine-thiazole creates an extended conjugated system measuring ≈12 Å – ideal for spanning the ATP-binding cleft while permitting necessary torsional flexibility (≈30° dihedral angles) to accommodate kinase-specific conformations [5].

Table 2: Impact of Structural Modifications on Kinase Inhibition Profiles

Structural ElementModificationEffect on CDK9 PotencyEffect on CDK2 SelectivityProposed Rationale
Thiazole C4 (Phenylthiazole)H → CH₃↑ 12-fold↑ 80-fold selectivity ratioImproved hydrophobic packing in G-loop pocket
Pyrimidine C2NH₂ → OCH₃↓ >100-fold↓↓Loss of critical H-bond donation to hinge region
Thiazole C4 (Terminal thiazole)H → CH₃↑ 3-foldMinimal changeEnhanced metabolic stability, minor steric effects
Phenyl position2-thiazolyl → 4-thiazolyl↓ 8-fold↓↓Disrupted π-stacking geometry with gatekeeper residue
Terminal heterocycleThiazol-2-yl → Pyridin-2-yl↓ 5-foldReduced electron density at H-bond acceptor site

The strategic incorporation of dual thiazole rings within this molecular framework exploits orthogonal binding interactions – one thiazole engages in hydrophobic pocket filling while the other participates in hydrogen bonding networks. This multi-modal targeting approach underpins the compound's significant potential as a lead structure for developing kinase inhibitors with enhanced selectivity profiles against clinically relevant oncology targets, particularly transcriptional CDKs and cell cycle regulators [1] [5] [6].

Properties

CAS Number

1823183-21-6

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-amine

IUPAC Name

4-methyl-N-[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]-1,3-thiazol-2-amine

Molecular Formula

C18H15N5S2

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C18H15N5S2/c1-11-10-24-18(20-11)23-17-19-9-8-14(22-17)15-12(2)21-16(25-15)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20,22,23)

InChI Key

XVLDBGPOBUHDJL-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CC=CC=C4)C

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC(=N2)C3=C(N=C(S3)C4=CC=CC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.